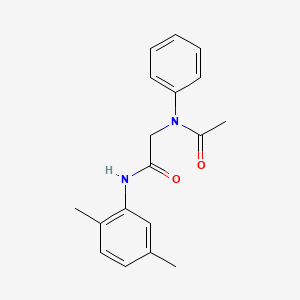![molecular formula C16H23N3O2 B4844877 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B4844877.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide
Vue d'ensemble
Description
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide, also known as Apamistamab, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound is known to have a high affinity for the immune checkpoint protein, programmed cell death protein 1 (PD-1), which is expressed on the surface of T cells.
Mécanisme D'action
The mechanism of action of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide involves the inhibition of the PD-1 pathway. PD-1 is expressed on the surface of T cells and interacts with its ligands, PD-L1 and PD-L2, which are expressed on the surface of cancer cells. This interaction inhibits the activation of T cells and allows cancer cells to evade the immune system. N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide binds to PD-1 and blocks its interaction with PD-L1 and PD-L2, which results in the activation of T cells and the destruction of cancer cells.
Biochemical and Physiological Effects:
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide has been shown to have a significant effect on the immune system. In preclinical studies, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide has been shown to increase the activation of T cells and enhance their ability to destroy cancer cells. N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide has also been shown to decrease the number of regulatory T cells, which are known to suppress the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide is its high affinity for PD-1, which makes it a potent inhibitor of the PD-1 pathway. Another advantage is its specificity for PD-1, which reduces the risk of off-target effects. However, one of the limitations of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide is its solubility, which can make it difficult to administer in vivo. Another limitation is its stability, which can affect its potency and efficacy.
Orientations Futures
There are several future directions for research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its use in other types of cancer, such as lung cancer and melanoma. Additionally, researchers can investigate the use of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide in other disease states, such as autoimmune disorders and infectious diseases. Finally, researchers can explore the development of new formulations of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide to improve its solubility and stability.
Applications De Recherche Scientifique
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide has been extensively researched for its potential use in cancer immunotherapy. PD-1 is an immune checkpoint protein that is upregulated in cancer cells, which helps them evade the immune system. N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide inhibits the interaction between PD-1 and its ligands, programmed death-ligand 1 (PD-L1) and programmed death-ligand 2 (PD-L2), which results in the activation of T cells and the destruction of cancer cells.
Propriétés
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12(2)16(21)17-14-6-4-5-7-15(14)19-10-8-18(9-11-19)13(3)20/h4-7,12H,8-11H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYTXYRKPQLCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4844810.png)
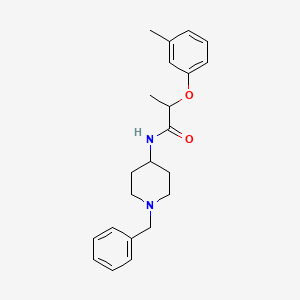
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4844829.png)
![3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4844834.png)
![N-(4-chlorophenyl)-N'-[3-(4-methyl-1-piperazinyl)propyl]urea](/img/structure/B4844836.png)
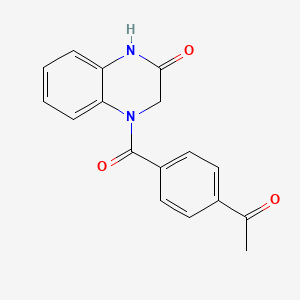
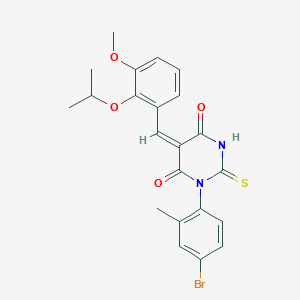
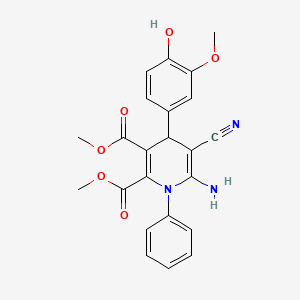
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-cyclopropylacetamide](/img/structure/B4844859.png)
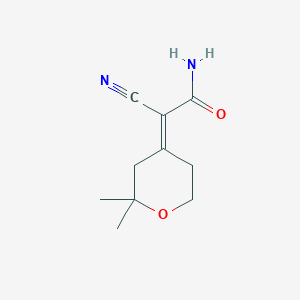
![ethyl 2-[({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4844885.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4844900.png)
